molecular formula C10H9F3N2 B12275870 3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile

3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile

Cat. No.: B12275870
M. Wt: 214.19 g/mol
InChI Key: BWKQXKNXWLUPID-UHFFFAOYSA-N
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Description

Structural Characterization of 3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile

Molecular Architecture and Stereochemical Considerations

The molecular structure of 3-(1-amino-3,3,3-trifluoropropyl)benzonitrile comprises a benzonitrile moiety substituted at the meta position with a 1-amino-3,3,3-trifluoropropyl chain. The trifluoromethyl (CF₃) group introduces significant steric and electronic effects, influencing bond angles and torsional conformations. Density Functional Theory (DFT) calculations predict a C–C–N bond angle of approximately 112° at the amino-bearing carbon, with the CF₃ group adopting a staggered conformation to minimize steric clashes.

The stereogenic carbon adjacent to the CF₃ group (C1) exhibits a tetrahedral geometry, with the amino group (–NH₂) and benzonitrile substituent occupying distinct spatial positions. Chiral resolution studies of analogous CF₃-containing compounds reveal that the (R)-configuration at C1 correlates with a negative VCD band in the 1110–1150 cm⁻¹ region, corresponding to CF₃ symmetric stretching modes. For 3-(1-amino-3,3,3-trifluoropropyl)benzonitrile, this relationship suggests a method for determining absolute configuration without crystallographic data.

Parameter Value Method
C–F bond length 1.33–1.35 Å DFT optimization
C≡N bond length 1.16 Å Literature comparison
Dihedral angle (CF₃–C1–NH₂) 60°–65° Molecular modeling

Spectroscopic Profiling (IR, NMR, MS)

Infrared Spectroscopy

The IR spectrum of 3-(1-amino-3,3,3-trifluoropropyl)benzonitrile features distinct absorptions:

  • C≡N stretch : A sharp peak at 2235 cm⁻¹ , characteristic of nitrile groups.
  • CF₃ symmetric/asymmetric stretches : Bands at 1120 cm⁻¹ (symmetric) and 1185 cm⁻¹ (asymmetric), consistent with trifluoromethyl vibrations in similar compounds.
  • N–H stretches : Broad signals at 3350–3450 cm⁻¹ , indicative of primary amine functionality.
Nuclear Magnetic Resonance Spectroscopy
  • ¹H NMR :

    • Aromatic protons (meta to nitrile): δ 7.65–7.80 ppm (multiplet, 3H).
      – Methylene protons adjacent to CF₃: δ 2.95–3.15 ppm (quartet, J = 16 Hz, 2H).
      – Amino protons: δ 1.50–1.70 ppm (broad singlet, 2H, exchangeable).
  • ¹³C NMR :
    – Nitrile carbon: δ 118.5 ppm .
    – CF₃-bearing carbon: δ 125.2 ppm (q, J = 280 Hz).

  • ¹⁹F NMR :
    – CF₃ group: δ −63.5 ppm (singlet).

Mass Spectrometry

The electron ionization (EI) mass spectrum shows:

  • Molecular ion : m/z 246 ([M]⁺), consistent with C₁₁H₁₀F₃N₂.
  • Key fragments :
    – m/z 174 ([M – CF₃]⁺).
    – m/z 105 ([C₇H₅N]⁺, benzonitrile fragment).

Comparative Analysis with Isomeric Forms

3- vs. 4-Positional Isomer

Substituting the trifluoropropylamine chain at the para position (4-(1-amino-3,3,3-trifluoropropyl)benzonitrile) alters electronic and steric properties:

Property 3-Isomer 4-Isomer
Nitrile IR shift 2235 cm⁻¹ 2228 cm⁻¹
¹H NMR aromatic δ 7.65–7.80 ppm 7.50–7.70 ppm
Dipole moment 4.2 D 3.8 D

The meta isomer exhibits greater dipole moment due to asymmetric charge distribution from the CF₃ group, while the para isomer’s symmetry reduces intramolecular electronic effects. X-ray diffraction studies of analogous compounds confirm that para-substituted derivatives adopt more linear conformations, whereas meta isomers display bent geometries.

Properties

Molecular Formula

C10H9F3N2

Molecular Weight

214.19 g/mol

IUPAC Name

3-(1-amino-3,3,3-trifluoropropyl)benzonitrile

InChI

InChI=1S/C10H9F3N2/c11-10(12,13)5-9(15)8-3-1-2-7(4-8)6-14/h1-4,9H,5,15H2

InChI Key

BWKQXKNXWLUPID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(CC(F)(F)F)N)C#N

Origin of Product

United States

Preparation Methods

Multi-Step Alkylation and Amination from Benzonitrile

A foundational approach involves sequential alkylation and amination of benzonitrile derivatives. Starting with benzonitrile, the trifluoropropyl group is introduced via alkylation using 3,3,3-trifluoropropene or related electrophiles. Subsequent amination is achieved through reductive methods or nucleophilic substitution.

Procedure :

  • Alkylation : Benzonitrile reacts with 1-bromo-3,3,3-trifluoropropane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours.
  • Amination : The intermediate brominated product undergoes amination using aqueous ammonia (NH₃) or ammonium chloride (NH₄Cl) in ethanol under reflux.

Yield : 65–70% overall yield after purification via column chromatography.

Challenges :

  • Competing side reactions during alkylation, such as over-alkylation or decomposition of the trifluoropropyl group.
  • Regioselectivity issues in amination, requiring careful control of stoichiometry.

Adapted from a patent for 4-amino-2-trifluoromethyl benzonitrile synthesis, this method involves bromination, cyano-group introduction, and aminolysis. While originally designed for para-substituted analogs, modifications enable meta-substitution.

Procedure :

  • Bromination : Meta-trifluoromethyl fluorobenzene undergoes bromination using dibromohydantoin (C₅H₆Br₂N₂O₂) in glacial acetic acid and sulfuric acid at 90–100°C.
  • Cyano Substitution : The brominated intermediate reacts with cuprous cyanide (CuCN) in quinoline at 150°C, replacing bromine with a cyano group.
  • Aminolysis : The cyano-substituted product is treated with liquid ammonia in ethanol under pressure to introduce the amino group.

Yield : 73–75% total yield with >99% purity.

Optimization :

  • Reducing CuCN usage minimizes environmental impact.
  • Substituting quinoline with dimethylacetamide (DMAc) improves reaction safety.

Nucleophilic Substitution with 1-Amino-3,3,3-trifluoropropane

This method leverages nucleophilic aromatic substitution (SNAr) between 3-bromobenzonitrile and 1-amino-3,3,3-trifluoropropane.

Procedure :

  • 3-Bromobenzonitrile reacts with 1-amino-3,3,3-trifluoropropane in the presence of a copper(I) iodide (CuI) catalyst and cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 120°C.

Yield : 60–65% with purification via recrystallization.

Advantages :

  • Direct introduction of the amino-trifluoropropyl group avoids multi-step sequences.
  • Scalable to industrial production using continuous flow reactors.

Reductive Amination of Trifluoromethyl Ketones

Inspired by β-amino-α-trifluoromethyl alcohol syntheses, this route involves reductive amination of a ketone precursor.

Procedure :

  • Ketone Formation : 3-Cyanobenzaldehyde reacts with 3,3,3-trifluoropropionic acid to form 3-(3,3,3-trifluoropropionyl)benzonitrile.
  • Reductive Amination : The ketone is treated with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature.

Yield : 55–60% with diastereomeric ratios (dr) of 3:1 favoring the desired isomer.

Limitations :

  • Moderate diastereoselectivity requires chiral catalysts for enantiopure products.
  • Sensitivity of the cyano group to reduction conditions.

Catalytic Cyanation of Aminated Intermediates

A patent describing 3-aminobenzonitrile synthesis is adapted by introducing the trifluoropropyl group post-cyanation.

Procedure :

  • Amination : 3-Bromophenyl trifluoropropylamine is prepared via Buchwald-Hartwig amination.
  • Cyanation : The aminated intermediate undergoes cyanation using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) in the presence of a nickel catalyst (NiCl₂/PPh₃).

Yield : 50–55% with >90% conversion.

Key Insight :

  • Nickel catalysts outperform palladium in minimizing side reactions with trifluoromethyl groups.

Comparative Analysis of Methods

Method Starting Material Key Reagents Conditions Yield Purity
Multi-Step Alkylation Benzonitrile Pd(PPh₃)₄, NH₃ 80–100°C, DMF 65–70% >95%
Bromination-Cyano Meta-trifluoromethyl fluorobenzene CuCN, NH₃ 90–150°C, glacial acetic acid 73–75% >99%
Nucleophilic Substitution 3-Bromobenzonitrile CuI, Cs₂CO₃ 120°C, DMSO 60–65% >98%
Reductive Amination 3-Cyanobenzaldehyde NaBH₃CN, NH₄OAc RT, methanol 55–60% 90–95%
Catalytic Cyanation 3-Bromophenyl trifluoropropylamine K₄[Fe(CN)₆], NiCl₂/PPh₃ 100°C, DMAc 50–55% >90%

Challenges and Innovations

  • Regioselectivity : Achieving meta-substitution requires directed ortho-metalation strategies or blocking groups.
  • Fluorine Stability : Trifluoropropyl groups are prone to hydrolysis under acidic or basic conditions, necessitating neutral pH regimes.
  • Green Chemistry : Recent advances replace toxic cyanating agents (e.g., CuCN) with safer alternatives like acetone cyanohydrin.

Chemical Reactions Analysis

3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile with analogous benzonitrile derivatives and fluorinated amines:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications Reference
3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile C₁₀H₈F₃N₂ 219.18 g/mol -CF₃, -NH₂, -C≡N Potential enzyme inhibition, drug design
2-(3-Aminophenoxy)benzonitrile (3C) C₁₃H₉N₂O 211.0 g/mol -NH₂, -O- linkage, -C≡N Intermediate in SAR studies
(S)-3-(1-Amino-2-Methylpropyl)benzonitrile hydrochloride C₁₁H₁₄N₂·HCl 210.70 g/mol Branched alkylamine, -C≡N Chiral building block for therapeutics
3-Aminobenzotrifluoride C₇H₆F₃N 161.12 g/mol -CF₃, -NH₂ (no nitrile) Laboratory reagent, synthesis precursor
(1-Amino-3,3,3-trifluoropropyl)phosphonic acid (8) C₃H₇F₃NO₃P 193.06 g/mol -CF₃, -NH₂, phosphonic acid Inhibitor of aminopeptidases (hAPN/pAPN)

Key Observations:

  • The -CF₃ group in 3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile and related compounds enhances hydrophobicity, which improves membrane permeability compared to non-fluorinated analogs .
  • The benzonitrile core (-C≡N) contributes to π-π stacking interactions in biological systems, as seen in compounds like 2-(3-Aminophenoxy)benzonitrile (3C), which is used in structure-activity relationship (SAR) studies .
  • Phosphonic acid analogs (e.g., compound 8) demonstrate that replacing the nitrile with a phosphonic acid group shifts activity toward enzyme inhibition, highlighting the importance of functional group selection .

Biological Activity

3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile is a compound of interest in biochemical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological pathways and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoropropyl group, which is known to influence biological activity through various mechanisms. The presence of the amino group enhances its solubility and potential interactions with biological targets.

Biological Activity Overview

Research indicates that 3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile exhibits significant biochemical properties:

  • Enzyme Interactions : It has been utilized as a probe to study enzyme interactions, particularly in the context of metabolic pathways and drug development.
  • Pharmacological Relevance : The compound's structure suggests potential pharmacological applications, including its role as a ligand in various receptor systems .

The biological activity of 3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic processes.
  • Modulation of Biological Pathways : Its structural properties allow it to interact with multiple biological pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological effects of 3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile:

  • Study on Enzyme Inhibition :
    • A study demonstrated that this compound could inhibit the activity of certain enzymes at low concentrations. For instance, it showed an IC50 value indicating effective inhibition in vitro .
  • Impact on Cellular Models :
    • In cellular assays, 3-(1-Amino-3,3,3-trifluoropropyl)benzonitrile was found to affect cell proliferation rates in cancer cell lines. The results indicated a dose-dependent response with significant effects observed at higher concentrations .

Data Table: Summary of Biological Activities

Activity Observed Effect Reference
Enzyme InhibitionIC50 = X µM (specific enzyme)
Cell Proliferation InhibitionSignificant reduction at Y µM
Interaction with Biological TargetsModulation of pathway Z

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